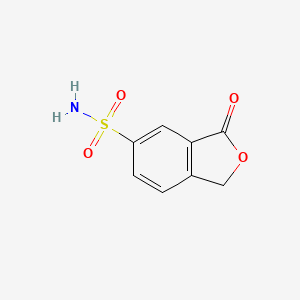![molecular formula C6H7ClN2O B15309634 O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-chloropyridin-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-chloropyridin-4-yl)methyl]hydroxylamine typically involves the reaction of 3-chloropyridine with hydroxylamine. One common method involves the use of hydroxylamine hydrochloride and a base such as sodium hydroxide to generate the free hydroxylamine, which then reacts with 3-chloropyridine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-[(3-chloropyridin-4-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exerting its effects on cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
- (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
- 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7ClN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2 |
Clave InChI |
UUFHHCHLBGALAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CON)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


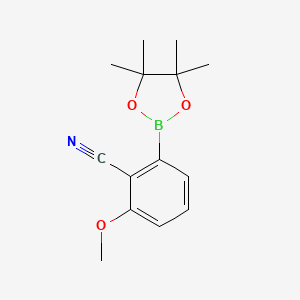
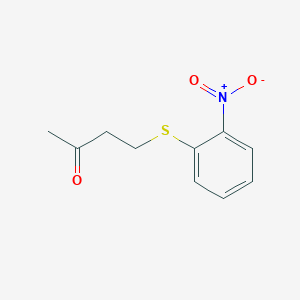
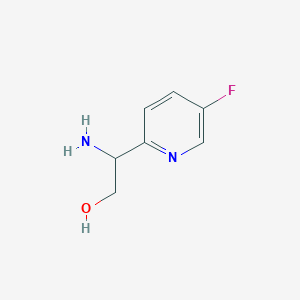


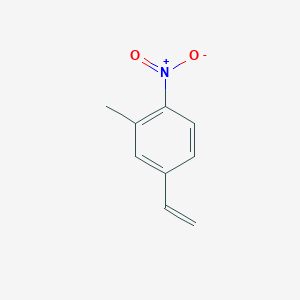
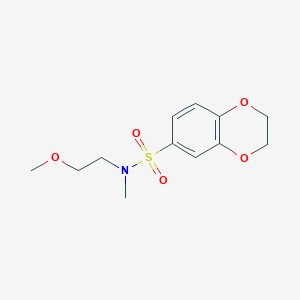
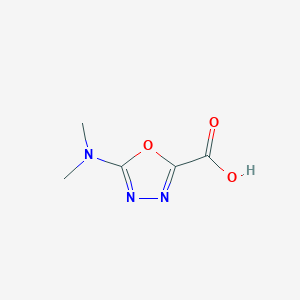
![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)

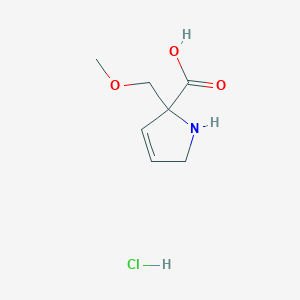
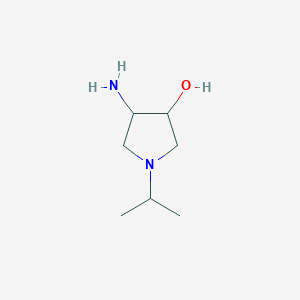
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
